An In-Depth Technical Guide on the Core Basic Properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
An In-Depth Technical Guide on the Core Basic Properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core basic properties of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid, a potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Due to the limited availability of specific experimental data for this particular analog, this guide presents a comprehensive summary of its predicted properties, alongside established data for closely related and well-characterized AMPA receptor agonists. Detailed experimental protocols for the synthesis, purification, and characterization of such compounds are provided to facilitate further research. Additionally, a schematic of the canonical AMPA receptor signaling pathway is illustrated to provide context for its mechanism of action.
Introduction
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid belongs to a class of synthetic amino acids that are structural analogs of the neurotransmitter glutamate. These compounds are of significant interest in neuroscience and drug development due to their ability to selectively activate AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system. The unique tert-butyl substitution on the isoxazole ring is expected to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially offering a distinct pharmacological profile compared to other AMPA analogs. Understanding the basic properties of this compound is crucial for its application in pharmacological research and as a potential therapeutic agent for neurological disorders.
Physicochemical Properties
| Property | Glutamic Acid | (S)-AMPA | 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid |
| Molecular Formula | C₅H₉NO₄ | C₇H₁₀N₂O₄ | C₁₀H₁₆N₂O₄ |
| Molecular Weight | 147.13 g/mol | 186.16 g/mol | 228.24 g/mol |
| pKa (α-carboxyl) | 2.10[1] | Data not available | Predicted to be in the range of 2-3 |
| pKa (α-amino) | 9.47[1] | Data not available | Predicted to be in the range of 9-10 |
| pKa (isoxazole hydroxyl) | N/A | Data not available | Predicted to be in the range of 4-5 |
| Aqueous Solubility | 8.57 g/L (at 25 °C)[1] | Soluble in water | Predicted to have lower aqueous solubility than AMPA due to the tert-butyl group |
| LogP | -3.7 | Data not available | Predicted to be higher than AMPA |
Experimental Protocols
Representative Synthesis of 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
This protocol is adapted from the synthesis of analogous 5-substituted-isoxazolyl propanoic acids.
Materials:
-
3-hydroxy-5-tert-butylisoxazole
-
Paraformaldehyde
-
Hydrobromic acid
-
Diethyl acetamidomalonate
-
Sodium hydride
-
Trifluoroacetic acid
-
Appropriate solvents (e.g., dioxane, DMF, water)
Procedure:
-
Bromomethylation of the Isoxazole Ring: 3-hydroxy-5-tert-butylisoxazole is reacted with paraformaldehyde in the presence of hydrobromic acid to yield 4-(bromomethyl)-5-tert-butylisoxazol-3(2H)-one.
-
Malonic Ester Synthesis: The resulting bromomethyl derivative is then reacted with diethyl acetamidomalonate in the presence of a base like sodium hydride in an appropriate solvent such as DMF. This results in the formation of diethyl 2-acetamido-2-((5-(tert-butyl)-3-oxo-2,3-dihydroisoxazol-4-yl)methyl)malonate.
-
Hydrolysis and Decarboxylation: The malonic ester derivative is subsequently hydrolyzed and decarboxylated by heating with a strong acid, such as aqueous trifluoroacetic acid. This step removes the protecting groups and the malonate moiety to yield the final product, 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Determination of pKa by Potentiometric Titration
Materials:
-
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Burette
-
Beaker
Procedure:
-
A known amount of the amino acid is dissolved in a specific volume of deionized water.
-
The solution is placed in a beaker with a stir bar and positioned on a stir plate.
-
The pH electrode is submerged in the solution, ensuring it does not contact the stir bar.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized solution of 0.1 M HCl, adding small increments and recording the pH after each addition until a low pH (e.g., 1.5) is reached.
-
A fresh solution of the amino acid is prepared and titrated with a standardized solution of 0.1 M NaOH in a similar incremental manner until a high pH (e.g., 12.5) is reached.
-
The titration data (volume of titrant vs. pH) is plotted to generate a titration curve.
-
The pKa values are determined from the midpoints of the buffering regions of the curve.
Aqueous Solubility Determination (Shake-Flask Method)
Materials:
-
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
An excess amount of the solid compound is added to a known volume of PBS (pH 7.4) in a sealed vial.
-
The vials are placed in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.
-
A sample of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved compound in the supernatant is quantified using a validated HPLC method against a standard curve of known concentrations.
-
The aqueous solubility is reported in mg/mL or µg/mL.
Biological Activity and Signaling Pathway
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid is designed as a selective agonist for AMPA receptors. Activation of these receptors leads to the influx of sodium ions, and in the case of calcium-permeable AMPA receptors, calcium ions, resulting in depolarization of the postsynaptic membrane. This initial event triggers a cascade of downstream signaling pathways crucial for synaptic plasticity, learning, and memory.
Experimental Workflow for Assessing AMPA Receptor Agonist Activity
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by an agonist like 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid initiates several downstream signaling cascades.
Upon agonist binding, the AMPA receptor channel opens, leading to an influx of sodium ions and subsequent membrane depolarization.[2] This depolarization can relieve the magnesium block of NMDA receptors, allowing for calcium influx. Calcium-permeable AMPA receptors (CP-AMPARs) can also directly contribute to calcium entry. The rise in intracellular calcium activates several downstream kinases, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC).[2] Furthermore, AMPA receptor activation can engage other signaling pathways such as the PI3K/Akt/mTOR pathway and the Ras/ERK pathway.[3] These signaling cascades converge to modulate synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), and can also lead to changes in gene expression, for instance, of brain-derived neurotrophic factor (BDNF).[3][4]
Conclusion
2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid is a promising AMPA receptor agonist with potential applications in neuroscience research and drug discovery. While specific experimental data on its basic properties are currently limited, this guide provides a framework for its characterization based on the properties of related compounds and established experimental methodologies. The provided protocols and signaling pathway diagrams offer a valuable resource for researchers aiming to investigate this and similar compounds further. Future studies are warranted to fully elucidate the physicochemical and pharmacological profile of this specific tert-butyl analog.
